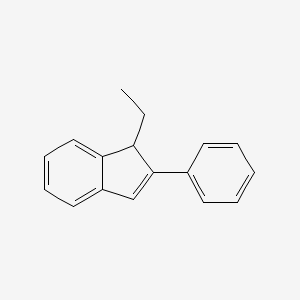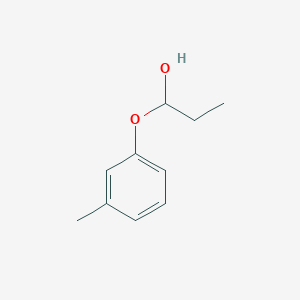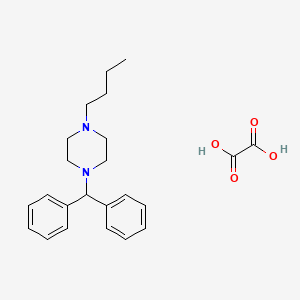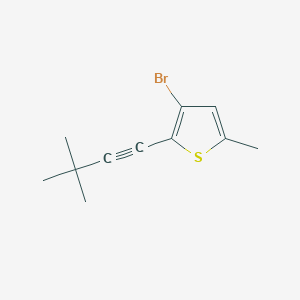
3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a 3,3-dimethylbut-1-yn-1-yl group attached to the thiophene ring. These structural features impart unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene typically involves the bromination of a precursor thiophene compound followed by the introduction of the 3,3-dimethylbut-1-yn-1-yl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The triple bond in the 3,3-dimethylbut-1-yn-1-yl group can be reduced to a double or single bond.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alkenes or alkanes from the reduction of the triple bond.
Applications De Recherche Scientifique
3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene depends on its specific application. In chemical reactions, the bromine atom and the triple bond play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylthiophene: Lacks the 3,3-dimethylbut-1-yn-1-yl group, resulting in different reactivity.
3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)thiophene: Lacks the methyl group on the thiophene ring.
5-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-3-methylthiophene: Different substitution pattern on the thiophene ring.
Uniqueness
3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene is unique due to the specific combination of substituents on the thiophene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
89556-12-7 |
|---|---|
Formule moléculaire |
C11H13BrS |
Poids moléculaire |
257.19 g/mol |
Nom IUPAC |
3-bromo-2-(3,3-dimethylbut-1-ynyl)-5-methylthiophene |
InChI |
InChI=1S/C11H13BrS/c1-8-7-9(12)10(13-8)5-6-11(2,3)4/h7H,1-4H3 |
Clé InChI |
SKJGIDSGRUHVJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C#CC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid](/img/structure/B14393267.png)

![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)
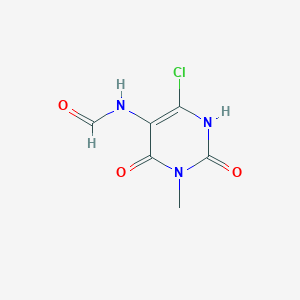
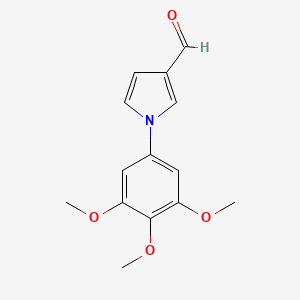
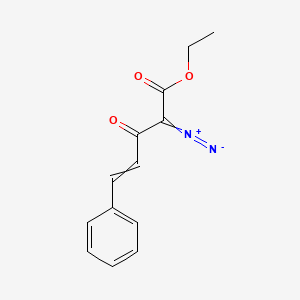
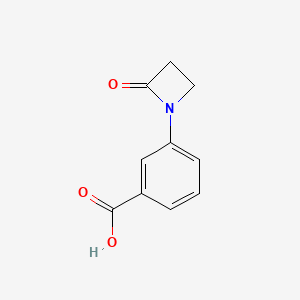
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)
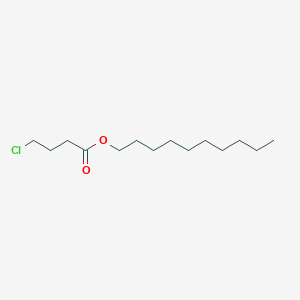
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
